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Compound of Interest

Compound Name: Ionizable lipid-1

Cat. No.: B10861685 Get Quote

As "Ionizable lipid-1" is a generic placeholder, this technical guide focuses on DLin-MC3-

DMA, a well-characterized and clinically significant ionizable lipid, as a representative example.

DLin-MC3-DMA was a key component in the first FDA-approved siRNA therapeutic, Onpattro®,

for the treatment of hereditary transthyretin-mediated amyloidosis.[1][2] This guide provides an

in-depth overview of its physicochemical properties, experimental protocols for lipid

nanoparticle formulation, and its mechanism of action for intracellular drug delivery.

Physicochemical Characteristics
DLin-MC3-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-

(dimethylamino)butanoate) is a synthetic, ionizable cationic lipid specifically designed for the

delivery of nucleic acid-based therapeutics such as siRNA and mRNA.[3][4] Its structure

features a tertiary amine head group, which is ionizable, and two linoleyl tails, which are

unsaturated lipid chains.[5] This unique structure is critical for its function in encapsulating and

delivering nucleic acid payloads.

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.
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Property Value References

Molecular Formula C43H79NO2 [6][7]

Molecular Weight 642.1 g/mol [6][7][8]

Apparent pKa 6.44 [1][3][6][9]

CAS Number 1224606-06-7 [6][7][8]

Purity ≥95% [6][7]

Solubility Soluble in ethanol and DMSO [4][6][10]

Appearance
A solution in ethanol (e.g., 100

mg/ml)
[6][7]

Mechanism of Action: pH-Dependent Protonation
and Endosomal Escape
The efficacy of DLin-MC3-DMA as a delivery vehicle is largely attributed to its ionizable nature,

specifically its pKa of 6.44.[3][5][9] This pKa value is pivotal for the two primary functions of the

lipid nanoparticle (LNP): encapsulation of the nucleic acid payload and its subsequent release

into the cytoplasm of target cells.

Encapsulation (Acidic pH): During the formulation of LNPs, which is typically carried out in an

acidic buffer (pH ~4), the tertiary amine head group of DLin-MC3-DMA becomes protonated

and thus positively charged.[5] This positive charge allows for the electrostatic interaction

with the negatively charged phosphate backbone of nucleic acids like siRNA and mRNA,

facilitating their encapsulation within the core of the LNP.[5]

Systemic Circulation (Physiological pH): Once the LNPs are introduced into the bloodstream,

where the pH is approximately 7.4, the DLin-MC3-DMA molecules are largely deprotonated

and become near-neutral.[5][11] This neutral surface charge is crucial for reducing non-

specific interactions with blood components and non-target cells, thereby increasing the

circulation half-life and stability of the LNPs.[5]

Endosomal Escape (Acidic Endosomal pH): After cellular uptake via endocytosis, the LNPs

are trafficked into endosomes.[12] The endosomal environment is acidic (pH 5.5-6.5), which
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again leads to the protonation of DLin-MC3-DMA.[5][12] The resulting positive charge on the

lipid is thought to promote the interaction with anionic lipids in the endosomal membrane,

leading to the destabilization of the endosomal membrane and the release of the nucleic acid

payload into the cytoplasm, where it can exert its therapeutic effect.[5]
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Mechanism of DLin-MC3-DMA mediated nucleic acid delivery.
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Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
The formulation of LNPs encapsulating nucleic acids is a critical step in the development of

RNA-based therapeutics. A common method involves the rapid mixing of an organic phase

containing the lipids with an aqueous phase containing the nucleic acid. Microfluidic mixing is a

widely used technique for precise and reproducible LNP production.[13]

Materials:

DLin-MC3-DMA

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

Nucleic acid (siRNA or mRNA)

Absolute ethanol

Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)[14]

Dialysis system (e.g., MWCO 3.5 kDa)[14]

Phosphate-buffered saline (PBS), pH 7.4

Lipid Stock Solution Preparation:

Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG

2000 in absolute ethanol.[14]

Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 50%

DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000.[14][15][16][17]

Nucleic Acid Solution Preparation:
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Dissolve the nucleic acid (e.g., siRNA) in the aqueous buffer (e.g., 10 mM citrate buffer, pH

4.0).[14]

LNP Formulation via Microfluidics:

Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous

buffer) into another.

Connect the syringes to a microfluidic mixing device.

Set the flow rates to achieve a desired ratio, a common ratio being 3:1 (aqueous:organic).

[13]

Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of

lipids into nanoparticles, encapsulating the nucleic acid.

Collect the resulting LNP solution.

Purification:

To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution

against PBS (pH 7.4) using a dialysis kit.[12][14]

Input Solutions
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Workflow for LNP formulation and purification.

Characterization of LNPs
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After formulation, it is essential to characterize the LNPs to ensure they meet the required

specifications for size, charge, and encapsulation efficiency.

Key Characterization Techniques:

Parameter Method Description

Particle Size and

Polydispersity Index (PDI)

Dynamic Light Scattering

(DLS)

DLS measures the size

distribution of the LNPs in

suspension. The PDI is a

measure of the heterogeneity

of the sample.

Zeta Potential
Electrophoretic Light

Scattering (ELS)

ELS measures the surface

charge of the LNPs. This is

typically measured at both the

formulation pH and

physiological pH to confirm the

pH-responsive charge

behavior.

Encapsulation Efficiency
Ribogreen Assay or similar

fluorescence-based assays

This assay quantifies the

amount of nucleic acid

encapsulated within the LNPs

compared to the total amount

of nucleic acid used in the

formulation.

Experimental Protocol for pKa Determination:

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that

influences its biological activity. A common method for its determination is the TNS (2-(p-

toluidinyl)naphthalene-6-sulfonate) fluorescence assay.

Prepare LNP samples in a series of buffers with a range of pH values (e.g., pH 3 to pH 10).

Add TNS to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in

a hydrophobic environment.
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As the pH decreases, the ionizable lipid becomes protonated, leading to a change in the LNP

structure and the exposure of hydrophobic regions.

Measure the fluorescence intensity at each pH.

The pKa is determined as the pH at which half-maximal fluorescence intensity is observed.

[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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